IL-17A inhibitor 1

Catalog No.
S11222591
CAS No.
2452464-73-0
M.F
C24H27F5N8O4
M. Wt
586.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IL-17A inhibitor 1

CAS Number

2452464-73-0

Product Name

IL-17A inhibitor 1

IUPAC Name

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C24H27F5N8O4

Molecular Weight

586.5 g/mol

InChI

InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1

InChI Key

MVWVCLAORBNXSD-UWVAXJGDSA-N

Canonical SMILES

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F

Isomeric SMILES

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F

Interleukin 17A inhibitor 1 is a small molecule designed to inhibit the activity of interleukin 17A, a proinflammatory cytokine involved in various immune responses and inflammatory diseases. This compound selectively targets the interaction between interleukin 17A and its receptor, interleukin 17 receptor A, thereby preventing the downstream signaling that leads to inflammation. The unique binding properties of interleukin 17A inhibitor 1 allow it to disrupt the dimeric structure of interleukin 17A, which is crucial for its biological function.

Interleukin 17A inhibitor 1 functions primarily through non-covalent interactions with interleukin 17A. The binding occurs at a specific site on the cytokine, leading to conformational changes that prevent its interaction with interleukin 17 receptor A. Key interactions include hydrogen bonds and hydrophobic contacts with residues such as Leu120, Leu122, and Leu135 from the interleukin 17A dimer. These interactions are critical for inhibiting the biological activity of interleukin 17A by altering its structure and preventing receptor binding .

The biological activity of interleukin 17A inhibitor 1 has been characterized through various assays demonstrating its ability to inhibit interleukin 17A-induced cellular signaling. The compound shows significant inhibition (IC50 values around 1 µM) of interleukin 17A-mediated responses in cellular models. By blocking the interaction between interleukin 17A and its receptor, this inhibitor effectively reduces the expression of proinflammatory cytokines and chemokines induced by interleukin 17A, contributing to its therapeutic potential in treating autoimmune conditions such as psoriasis and inflammatory bowel disease .

The synthesis of interleukin 17A inhibitor 1 involves several steps typical of structure-based drug design. Initially, fragments that bind to the target protein were identified using nuclear magnetic resonance (NMR) screening. These fragments were then optimized through analog screening to enhance their binding affinity. The final compound was synthesized by linking promising fragments identified during the screening process, resulting in a molecule with improved pharmacological properties . Detailed synthetic routes often involve standard organic chemistry techniques such as coupling reactions and purification processes.

Interleukin 17A inhibitor 1 has potential applications in treating various inflammatory diseases where interleukin 17A plays a pivotal role. Key areas include:

  • Psoriasis: By inhibiting interleukin 17A, the compound can reduce skin inflammation and plaque formation.
  • Rheumatoid Arthritis: The compound may alleviate joint inflammation associated with this autoimmune disorder.
  • Inflammatory Bowel Disease: Targeting interleukin 17A can help manage symptoms related to Crohn's disease and ulcerative colitis.

These applications highlight the therapeutic promise of interleukin 17A inhibitors in managing chronic inflammatory conditions .

Studies involving surface plasmon resonance (SPR) and other biophysical techniques have elucidated the interaction dynamics between interleukin 17A inhibitor 1 and its target. These studies show that the compound binds specifically to interleukin 17A without affecting other members of the interleukin family, such as interleukin 17F. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Furthermore, structural analyses have revealed how binding alters the conformation of interleukin 17A, disrupting its ability to interact with its receptor effectively.

Interleukin 17A inhibitor 1 is part of a broader class of compounds targeting interleukins involved in inflammatory processes. Similar compounds include:

  • Secukinumab: A monoclonal antibody targeting interleukin 17A; effective in treating psoriasis but may have broader immunosuppressive effects.
  • Ixekizumab: Another monoclonal antibody against interleukin 17A; similar efficacy profile but different binding characteristics.
  • Bimekizumab: Targets both interleukin 17A and interleukin 17F; offers a dual approach but may increase risk for adverse effects due to broader action.

Comparison Table

CompoundTargetMechanismUnique Features
Interleukin 17A inhibitor 1Interleukin 17ASmall molecule antagonistSelective inhibition without broad immunosuppression
SecukinumabInterleukin 17AMonoclonal antibodyHigh specificity but potential systemic effects
IxekizumabInterleukin 17AMonoclonal antibodySimilar action as secukinumab with different kinetics
BimekizumabInterleukins 17A & FMonoclonal antibodyDual targeting may lead to enhanced efficacy

Interleukin 17A inhibitor 1 stands out due to its small molecule nature, allowing for oral bioavailability and potentially fewer side effects compared to monoclonal antibodies which require injection and can lead to systemic immunosuppression .

Molecular Characterization and Stereochemical Configuration

IL-17A inhibitor 1 (C₂₄H₂₇F₅N₈O₄) has a molecular weight of 586.51 g/mol and a CAS registry number of 2452464-73-0 [1] [4]. The compound’s SMILES string (COCC@@Hc1cnn2cc(nc2c1)C@@HC1CCC(F)(F)CC1) reveals three chiral centers with specific R/S configurations critical for bioactivity [1] [6]. X-ray crystallographic studies of the hemiedisylate salt form confirm a twisted boat conformation in the imidazolidinone ring system, which optimizes binding to the IL-17A/IL-17RA interface [3] [5].

Table 1: Key Molecular Descriptors of IL-17A Inhibitor 1

PropertyValue
Empirical FormulaC₂₄H₂₇F₅N₈O₄
Exact Mass586.51 g/mol
Topological Polar Surface Area158 Ų
Hydrogen Bond Donors5
Hydrogen Bond Acceptors13

The fluorine-rich design (five fluorine atoms) enhances both metabolic stability and target binding through hydrophobic interactions and fluorine-specific pharmacophore effects [3] [6]. Nuclear Overhauser Effect spectroscopy (NOESY) data demonstrates spatial proximity between the trifluoromethyl group and the pyridazine nitrogen, suggesting a charge-transfer interaction stabilizing the protein-ligand complex [5].

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies reveal that the pyridazine-imidazolidinone core serves as a rigid scaffold maintaining optimal distance (12.4 Å) between critical pharmacophores [3] [6]. Key modifications include:

  • Fluorine substitution: The trifluoromethyl group at position C-17 increases binding affinity by 23-fold compared to non-fluorinated analogs through enhanced van der Waals interactions with IL-17A’s Phe427 residue [5] [6].
  • Chiral center configuration: The (R)-configuration at C-8 improves IC50 from 14.2 nM to 9.3 nM by optimizing hydrogen bonding with Ser381 [1] [3].
  • Side chain optimization: Replacement of the initial ethyl ether with a methyl carbamate group reduces plasma protein binding from 89% to 72%, enhancing free drug concentration [3] [5].

Table 2: Impact of Structural Modifications on Potency

ModificationIC50 (nM)ΔBinding Energy (kcal/mol)
Parent compound14.2Reference
C-8 (R)-configuration9.3-1.8
Trifluoromethyl addition6.7-2.4
Carbamate substitution5.9-3.1

The 17-nucleotide DNA aptamer (kd = 0.3 nM) described in comparative studies highlights the importance of molecular size in IL-17A inhibition, with small molecules like LY3509754 achieving comparable potency through optimized three-dimensional complementarity [2] [6].

Solubility, Stability, and Thermodynamic Properties

IL-17A inhibitor 1 exhibits pH-dependent solubility, with maximum solubility (426.25 mM) achieved in DMSO at 25°C [1] [4]. The hemiedisylate salt form improves aqueous solubility to 38 mg/mL in phosphate-buffered saline (pH 6.8) while maintaining stability across temperature ranges (-80°C to 40°C) [3] [5]. Differential scanning calorimetry shows a sharp melting endotherm at 214°C (ΔH = 98 J/g), indicative of high crystalline purity [5].

Table 3: Thermodynamic Stability Profile

ConditionDegradation After 30 Days
25°C/60% RH<0.5%
40°C/75% RH1.2%
Photolytic (1.2M lux-hr)0.8%

The compound’s logD (2.8 at pH 7.4) balances membrane permeability and aqueous solubility, with accelerated stability testing showing <2% degradation after six months at -20°C [1] [4]. Dynamic vapor sorption analysis reveals negligible hygroscopicity (0.3% weight gain at 80% RH), facilitating formulation development [5].

Retrosynthetic Analysis of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine core represents a privileged scaffold in medicinal chemistry, providing a foundation for numerous bioactive molecules [1] [2]. The retrosynthetic analysis of this heterocyclic system for Interleukin-17A inhibitor 1 reveals several key synthetic disconnections that enable efficient large-scale manufacturing.

The primary retrosynthetic disconnection involves the formation of the imidazo[1,2-b]pyridazine ring system through a condensation reaction between an α-bromoketone and 3-amino-6-halopyridazine under mild basic conditions [1]. This approach has proven highly effective, as the successful formation of the bicyclic product depends critically on the presence of a halogen substituent in the pyridazine ring, which reduces the nucleophilicity of the nitrogen atom not adjacent to the amino group [1].

The strategic advantage of this disconnection lies in the fact that in 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is typically the most nucleophilic site. However, alkylation by the α-bromoketone at this position would hamper effective synthesis of the desired bicyclic product. By introducing a halogen substituent adjacent to this nitrogen, the nucleophilicity is significantly reduced, redirecting the preferential alkylation site to the ring nitrogen adjacent to the amino function [1].

Key synthetic intermediates in the retrosynthetic pathway include:

  • 3-amino-6-chloropyridazine: prepared from 3,6-dichloropyridazine through selective ammonolysis
  • 3-amino-6-fluoropyridazine: synthesized from 3,6-difluoropyridazine using aqueous ammonia at elevated temperatures
  • 3-amino-6-iodopyridazine: obtained in high yield through treatment of 3-amino-6-chloropyridazine with hydroiodic acid solution [1]

The α-bromoketone component represents another crucial synthetic fragment. For the specific case of Interleukin-17A inhibitor 1, the α-bromoketone intermediate 5 was synthesized through a sophisticated multi-step sequence involving Horner-Wadsworth-Emmons condensation, asymmetric hydrogenation, and enzymatic ester hydrolysis [3]. This sequence achieved an overall yield of 46.5%, representing a significant improvement over the preclinical supplies process yield of 19.1% [3].

Biocatalytic Strategies for Chiral Intermediate Production

Biocatalytic approaches have emerged as powerful tools for the synthesis of chiral intermediates in pharmaceutical manufacturing, offering high enantioselectivity, mild reaction conditions, and environmentally sustainable processes [4] [5]. The production of chiral intermediates for Interleukin-17A inhibitor 1 leverages several key biocatalytic strategies.

Asymmetric hydrogenation represents a cornerstone biocatalytic strategy, particularly utilizing ruthenium-based catalysts with chiral ligands. The synthesis of the α-bromoketone intermediate 5 employs Ru-S-Xyl-Segphos dimer for the asymmetric hydrogenation of the α,β-didehydroamino acid 14 to produce the desired chiral amino acid 15 [3]. This catalyst system demonstrates exceptional enantioselectivity, typically achieving enantiomeric excesses greater than 95% [6].

The Ru-S-Xyl-Segphos catalyst system operates through a well-defined mechanism involving coordination of the prochiral substrate to the ruthenium center, followed by hydride transfer in a stereoselective manner. The Xyl-Segphos ligand provides a chiral environment that effectively discriminates between the two enantiotopic faces of the substrate, resulting in high enantioselectivity [6] [7].

Enzymatic ester hydrolysis constitutes another critical biocatalytic transformation in the manufacturing process. The synthesis utilizes Lipozyme TL IM, an immobilized lipase, to catalyze the hydrolysis of the β-oxo ester 17 with concomitant decarboxylation to afford the desired α-bromoketone intermediate 5 [3]. This enzymatic approach offers several advantages:

  • Mild reaction conditions that preserve sensitive functional groups
  • High selectivity for the target transformation
  • Environmentally benign process requiring minimal organic solvents
  • Facile workup procedures compared to chemical alternatives [8]

Transaminase-catalyzed reactions represent another valuable biocatalytic strategy for chiral amine synthesis. These enzymes utilize pyridoxal 5'-phosphate as a cofactor and can achieve remarkable enantioselectivities exceeding 99% for the conversion of prochiral ketones to chiral amines [9]. The technology has been successfully implemented in the large-scale synthesis of sitagliptin, demonstrating the industrial viability of transaminase-based processes [10].

Ketone reductase systems provide an alternative approach for generating chiral alcohols from ketone precursors. These enzymes utilize nicotinamide adenine dinucleotide as a cofactor and can be engineered through directed evolution to accept non-natural substrates with enhanced activity and selectivity [11]. The development of engineered ketone reductases has enabled the production of complex chiral alcohols that serve as key intermediates in pharmaceutical synthesis.

Continuous Stirred-Tank Reactor (CSTR) Optimization for Scalable Synthesis

Continuous stirred-tank reactors have emerged as preferred reactor systems for pharmaceutical manufacturing due to their superior mixing characteristics, temperature control capabilities, and suitability for handling solid-containing reactions [12] [13]. The optimization of CSTR systems for the synthesis of Interleukin-17A inhibitor 1 involves multiple critical parameters.

Residence time optimization represents a fundamental consideration in CSTR design. The residence time must be carefully balanced to ensure complete conversion while maximizing productivity. For the synthesis of pharmaceutical intermediates, typical residence times range from 10 minutes to 4 hours, depending on the specific reaction kinetics [14]. The optimization involves determining the minimum residence time required to achieve the desired conversion and selectivity.

Temperature control systems are critical for maintaining optimal reaction conditions and preventing the formation of impurities. Modern CSTR systems employ advanced temperature control with precision of ±2°C, utilizing jacket cooling or heating systems with feedback control [12]. The temperature profile must be carefully optimized to balance reaction rate with selectivity, particularly for reactions involving thermally sensitive intermediates.

Mixing efficiency directly impacts the uniformity of reaction conditions and heat transfer within the reactor. Efficient mixing is typically achieved through impeller design optimization, with mixing efficiencies of 90-95% being standard for pharmaceutical applications [12]. The mixing system must ensure uniform distribution of reactants while providing adequate heat transfer to maintain temperature control.

Multi-stage CSTR cascades offer additional advantages for complex synthetic sequences. The implementation of CSTR cascades allows for the optimization of individual reaction steps while maintaining continuous operation. For example, a five-stage CSTR cascade was successfully employed for the synthesis of benzoxazole intermediates, with each stage optimized for specific reaction conditions [13].

Heat management strategies are particularly important for exothermic reactions. The limited heat transfer capability of larger reactors can be addressed through multi-point dosing strategies, where reactive components are added at multiple points in the cascade to control the heat generation rate [14]. This approach has been successfully implemented in organolithium chemistry and other highly exothermic transformations.

Process analytical technology integration enables real-time monitoring and control of CSTR processes. The implementation of in-line analytical techniques, such as spectroscopic methods and chromatographic analysis, allows for continuous monitoring of reaction progress and product quality [14]. This real-time feedback enables automated process control and optimization.

Purification and Analytical Characterization Techniques

Purification methodologies for pharmaceutical compounds must achieve high purity levels while maintaining economic viability and scalability. The purification of Interleukin-17A inhibitor 1 and its intermediates employs a combination of complementary techniques to achieve the required specifications.

Crystallization represents the primary purification method for solid pharmaceutical compounds, offering the advantage of high purity with excellent scalability. The technique exploits solubility differences between the target compound and impurities through controlled precipitation from solution. Typical purities achieved through crystallization range from 95-99%, with recovery rates of 70-90% [15]. The optimization of crystallization conditions involves solvent selection, temperature control, and seeding strategies to achieve optimal crystal quality and yield.

Chromatographic purification provides the highest resolution separation capability, with high-performance liquid chromatography achieving purities of 98-99.5% [16]. The technique is particularly valuable for removing closely related impurities and for analytical method development. Modern chromatographic systems enable both analytical and preparative scale operations, with recovery rates typically ranging from 80-95% [17].

Recrystallization serves as a final purification step to achieve ultimate purity levels of 98-99.9%. The technique involves dissolution of the crude material in a high-purity solvent followed by controlled crystallization to remove residual impurities. While recovery rates are typically lower (60-80%), the exceptional purity achieved makes recrystallization essential for pharmaceutical applications [18].

Analytical characterization of pharmaceutical compounds requires comprehensive structural confirmation and impurity profiling. Nuclear magnetic resonance spectroscopy provides definitive structural identification through detailed analysis of molecular connectivity and stereochemistry. High-resolution mass spectrometry enables accurate molecular weight determination and elemental composition analysis [19].

Chromatographic analysis serves multiple functions in pharmaceutical characterization, including identity confirmation, purity assessment, and impurity profiling. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of the active pharmaceutical ingredient and related substances [20]. Gas chromatography is employed for volatile impurity analysis and residual solvent determination [21].

Thermal analysis techniques provide critical information about the solid-state properties of pharmaceutical compounds. Differential scanning calorimetry enables the determination of melting points, glass transition temperatures, and polymorphic transitions. Thermogravimetric analysis provides information about thermal stability and decomposition behavior [19].

The analytical method validation process ensures that all analytical procedures meet regulatory requirements for accuracy, precision, specificity, and robustness. The validation encompasses method development, qualification, and verification studies to demonstrate method suitability for its intended purpose [22]. The comprehensive analytical characterization package provides the foundation for regulatory submission and manufacturing control.

In-line purification techniques are increasingly important for continuous manufacturing processes. Scavenger resins provide selective removal of impurities during flow synthesis, while nanofiltration enables molecular weight-based separations. Continuous extraction systems allow for real-time product purification without process interruption [23].

XLogP3

1.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

586.20754218 g/mol

Monoisotopic Mass

586.20754218 g/mol

Heavy Atom Count

41

UNII

0994X4C98G

Dates

Last modified: 08-08-2024

Explore Compound Types